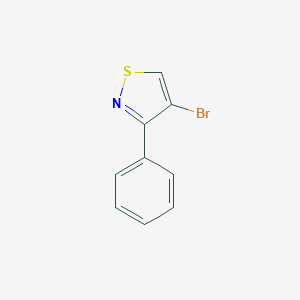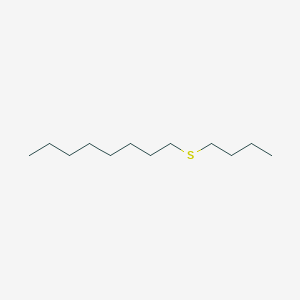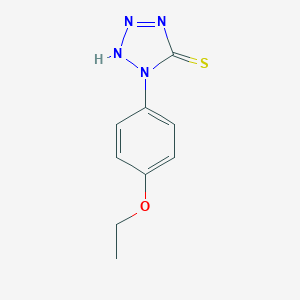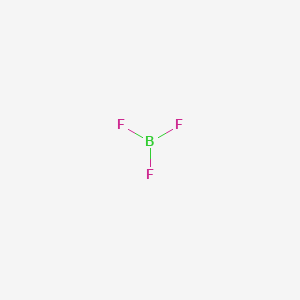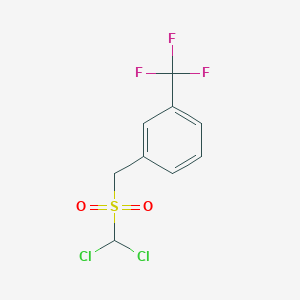
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene, also known as DTB or trifluoromethyl benzyl chloride, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a colorless liquid that is insoluble in water but soluble in organic solvents. DTB has been extensively studied for its potential use in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mecanismo De Acción
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene acts as an electrophilic reagent due to the presence of the trifluoromethylsulfonyl group. It can react with various nucleophiles such as amines, alcohols, and thiols to form covalent bonds. The reaction mechanism of 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene involves the formation of an intermediate sulfonium ion, which is highly reactive and can undergo further reactions with nucleophiles.
Biochemical and Physiological Effects:
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has been shown to exhibit various biochemical and physiological effects. It has been found to be a potent inhibitor of acetylcholinesterase, an enzyme that plays a crucial role in the transmission of nerve impulses. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has also been shown to inhibit the growth of cancer cells by inducing apoptosis, a process of programmed cell death. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has been found to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has several advantages as a reagent in lab experiments. It is a stable compound that can be easily synthesized and purified. It has a high reactivity towards nucleophiles, which makes it a versatile reagent for the synthesis of various compounds. However, 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has some limitations as well. It is a toxic and hazardous compound that requires careful handling and disposal. It is also an expensive reagent, which limits its use in large-scale experiments.
Direcciones Futuras
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has several potential future directions for scientific research. It can be used as a building block for the synthesis of new pharmaceuticals with improved efficacy and reduced side effects. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene can also be used as a precursor for the synthesis of new agrochemicals that are more environmentally friendly and sustainable. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene can be further studied for its potential use in materials science, such as the synthesis of new polymers and catalysts. Overall, 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has a promising future in scientific research due to its unique properties and diverse applications.
Métodos De Síntesis
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene can be synthesized through a two-step process that involves the reaction of 1,3-dichlorobenzene with sodium hydride, followed by the reaction with trifluoromethylsulfonyl chloride. The reaction is carried out in the presence of a suitable solvent such as dimethylformamide or tetrahydrofuran. The yield of 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene can be improved by optimizing the reaction conditions such as temperature, reaction time, and reactant concentration.
Aplicaciones Científicas De Investigación
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has been widely used in scientific research for its diverse applications. It has been used as a building block for the synthesis of various compounds such as pharmaceuticals, agrochemicals, and materials science. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has been used as a precursor for the synthesis of antimalarial drugs such as artemisinin and its derivatives. 1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene has also been used as a key intermediate for the synthesis of herbicides and insecticides.
Propiedades
Número CAS |
15894-29-8 |
|---|---|
Nombre del producto |
1-(Dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene |
Fórmula molecular |
C9H7Cl2F3O2S |
Peso molecular |
307.12 g/mol |
Nombre IUPAC |
1-(dichloromethylsulfonylmethyl)-3-(trifluoromethyl)benzene |
InChI |
InChI=1S/C9H7Cl2F3O2S/c10-8(11)17(15,16)5-6-2-1-3-7(4-6)9(12,13)14/h1-4,8H,5H2 |
Clave InChI |
KDGCYXWTYONMAN-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)C(Cl)Cl |
SMILES canónico |
C1=CC(=CC(=C1)C(F)(F)F)CS(=O)(=O)C(Cl)Cl |
Sinónimos |
Dichloromethyl m-(trifluoromethyl)benzyl sulfone |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



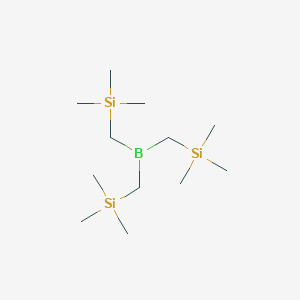
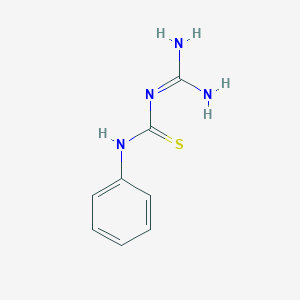
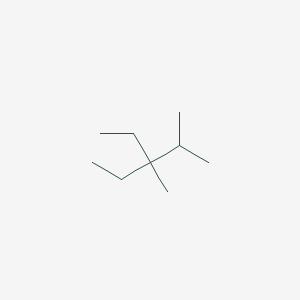
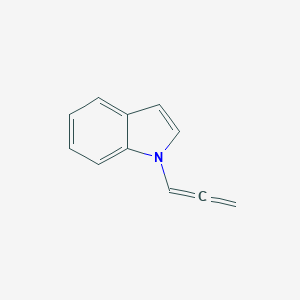

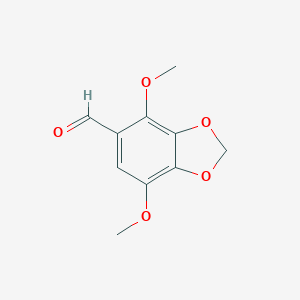

![2-[(2-Chloro-5-fluoropyrimidin-4-yl)amino]ethanol](/img/structure/B92120.png)

